molecular formula C11H9NO4S B353000 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid CAS No. 721916-23-0

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

Cat. No.: B353000
CAS No.: 721916-23-0
M. Wt: 251.26g/mol
InChI Key: MCOAUWGCLSIVNL-UHFFFAOYSA-N
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Description

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is a compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thiazolidine ring fused with a benzoic acid moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid typically involves the reaction of 2-chloroacetic acid with thiourea in the presence of concentrated hydrochloric acid. This reaction forms the thiazolidine ring. The intermediate product is then reacted with terephthalaldehyde to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets. It is known to bind to peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. This interaction can modulate various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is unique due to its specific structural features that enhance its binding affinity to PPARs, making it a promising candidate for drug development in metabolic disorders.

Properties

IUPAC Name

4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-9-6-17-11(16)12(9)5-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOAUWGCLSIVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721916-23-0
Record name 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
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